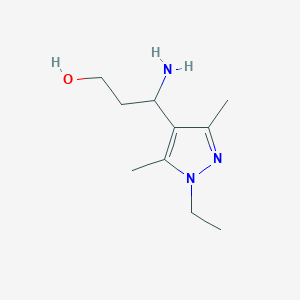
3-Amino-3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-ol is a chemical compound that features a pyrazole ring substituted with an amino group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under mild conditions to form the pyrazole ring . The amino and hydroxyl groups can then be introduced through subsequent reactions involving suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as the use of specific solvents, temperature control, and purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
3-Amino-3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the amino group may produce primary or secondary amines.
科学研究应用
3-Amino-3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Amino-3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents on the ring. Examples include:
- 3-Amino-3-(1-methyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-ol
- 3-Amino-3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)butan-1-ol
Uniqueness
The uniqueness of 3-Amino-3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups provides versatility in its applications and potential for further functionalization.
生物活性
3-Amino-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H19N3O |
| Molecular Weight | 197.28 g/mol |
| IUPAC Name | 3-amino-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propan-1-ol |
| InChI Key | PIKBCQVZMRNJDR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets and pathways. The presence of both amino and hydroxyl groups enables the compound to participate in hydrogen bonding and hydrophilic interactions with biological molecules, which can influence their activity and function.
Biological Activities
Anticancer Properties:
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activities. A study highlighted the compound's potential as an anti-tumor agent against liver (HepG2) and lung (A549) carcinoma cell lines. The compound demonstrated a potent inhibitory concentration (IC50) value of 5.35 μM against HepG2 cells and 8.74 μM against A549 cells, indicating its effectiveness compared to standard chemotherapy agents like cisplatin .
Kinase Inhibition:
The compound is also being investigated for its role as a kinase inhibitor. Kinases are critical in regulating various cellular processes, and inhibiting specific kinases can lead to therapeutic effects in cancer treatment. The pyrazole moiety has been identified as a privileged scaffold for developing selective kinase inhibitors, with some derivatives showing high potency against specific kinase families .
Case Studies
Study on Antitumor Activity:
In a recent study, the synthesis of novel pyrazole derivatives led to the identification of compounds with enhanced anticancer properties. The study utilized this compound as a precursor for synthesizing more complex structures that exhibited improved bioactivity against cancer cell lines .
Evaluation of Toxicity:
Another aspect of the research involved assessing the toxicity of these compounds on normal human lung fibroblast cells (MRC-5). The results indicated low toxicity levels, suggesting that these pyrazole derivatives could be safe for therapeutic applications while maintaining their efficacy against cancer cells .
属性
分子式 |
C10H19N3O |
|---|---|
分子量 |
197.28 g/mol |
IUPAC 名称 |
3-amino-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C10H19N3O/c1-4-13-8(3)10(7(2)12-13)9(11)5-6-14/h9,14H,4-6,11H2,1-3H3 |
InChI 键 |
PIKBCQVZMRNJDR-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(C(=N1)C)C(CCO)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















